![molecular formula C16H28O B14329889 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one CAS No. 98367-15-8](/img/structure/B14329889.png)
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibutyl-6,6-dimethylbicyclo[310]hexan-3-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[310]hexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one typically involves the following steps:
Starting Material: The synthesis begins with (+)-3-carene, a naturally occurring monoterpene.
Intermediate Formation: (+)-3-carene is converted into 3,4-dibromocarane through bromination.
Cyclopropanation: The intermediate undergoes cyclopropanation to form the bicyclo[3.1.0]hexane core.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to minimize the use of toxic reagents and maximize yield. Techniques such as crystallization and distillation are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sabinene: A monoterpene with a bicyclo[3.1.0]hexane core, found in essential oils.
Thujone: Another bicyclic monoterpene with similar structural features.
Umbellulone: A bicyclic ketone with a comparable core structure.
Uniqueness
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and biological properties compared to other bicyclic compounds .
Eigenschaften
CAS-Nummer |
98367-15-8 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
2,4-dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C16H28O/c1-5-7-9-11-13-14(16(13,3)4)12(15(11)17)10-8-6-2/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
UQBNGLKTQMIFER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2C(C2(C)C)C(C1=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
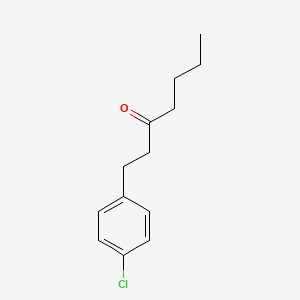
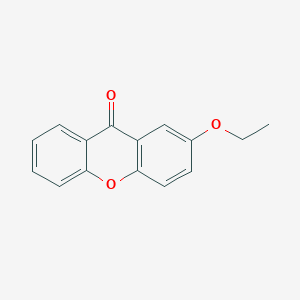
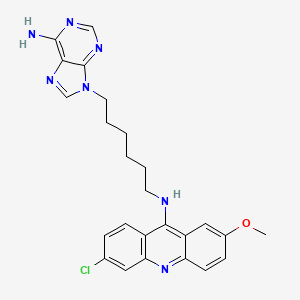
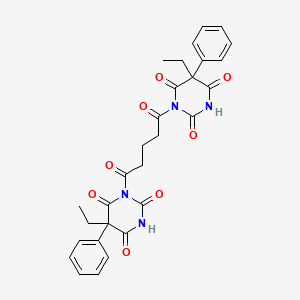
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
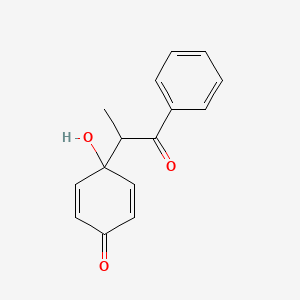

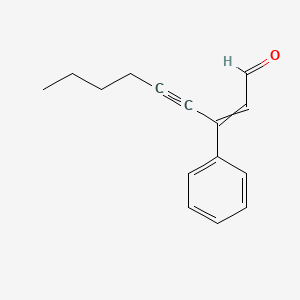

![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
